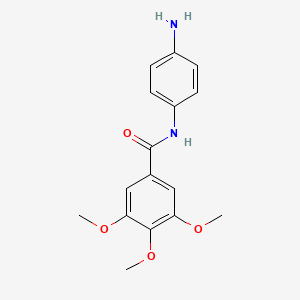

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide derivatives represent a significant and diverse class of compounds that have been extensively explored in drug discovery and development. nih.gov This structural motif is found in a variety of approved drugs with a wide range of therapeutic applications, including antiemetics, antipsychotics, and prokinetics. The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties.

The key structural features of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide that place it within specific areas of benzamide research are the N-(4-aminophenyl) and the 3,4,5-trimethoxyphenyl substituents. The 3,4,5-trimethoxyphenyl group, in particular, is a well-known pharmacophore found in several natural and synthetic compounds with potent biological activities, most notably as inhibitors of tubulin polymerization. researchgate.netmdpi.com This moiety is a key component of compounds like combretastatin (B1194345) A-4 and colchicine, which are known for their potent anticancer properties. nih.gov The presence of this group in this compound has naturally led researchers to investigate its potential in similar therapeutic areas.

Overview of Scientific Interest and Research Directions

The primary scientific interest in this compound and its close analogs stems from their potential as anticancer agents. nih.gov Research in this area is largely driven by the established role of the 3,4,5-trimethoxyphenyl group in disrupting microtubule dynamics, a critical process for cell division, particularly in rapidly proliferating cancer cells. nih.gov

One of the main research directions for compounds with this structural framework is the inhibition of tubulin polymerization. researchgate.netmdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov Molecules that bind to tubulin and prevent its polymerization into microtubules are therefore of significant interest as potential chemotherapeutic agents.

Another significant avenue of investigation for this compound and related structures is their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. dovepress.com By inhibiting VEGFR-2, it is hypothesized that the blood supply to tumors can be cut off, thereby impeding their growth and spread. Research in this area often involves synthesizing a series of related benzamide derivatives and evaluating their in vitro activity against VEGFR-2. For instance, a study on N-(4-aminophenyl)-substituted benzamides demonstrated that some of these compounds exhibit inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range. researchgate.net

The general synthesis route for N-(4-aminophenyl)-substituted benzamides involves the formation of an amide bond between a substituted benzoic acid and p-nitroaniline, followed by the reduction of the nitro group to an amine. researchgate.net This synthetic accessibility allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of these molecules as potential drug candidates.

While specific, in-depth biological data for this compound itself is not extensively detailed in publicly available research, the collective findings for structurally similar compounds provide a strong rationale for its continued investigation. The combination of a proven pharmacophore (the 3,4,5-trimethoxyphenyl group) with a versatile and synthetically accessible scaffold (the benzamide core) makes it a compelling subject for further research in the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOWDJNNECITIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-aminophenyl)-3,4,5-trimethoxybenzamide

The construction of the target molecule can be achieved through several reliable synthetic pathways. These routes are chosen based on factors such as starting material availability, desired purity, and scalability. The core of these methods involves either forming the amide bond directly or creating a precursor that is later converted to the final product.

Direct formation of the amide bond is the most straightforward approach to synthesizing this compound. This can be accomplished by coupling a 3,4,5-trimethoxybenzoyl derivative with a p-phenylenediamine (B122844) derivative.

One of the most common methods involves the acylation of an amine using an acyl chloride. chemicalbook.com In this procedure, 3,4,5-trimethoxybenzoic acid is first converted to its more reactive acyl chloride, 3,4,5-trimethoxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.commdpi.com The resulting acyl chloride is then reacted with p-phenylenediamine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov Careful control of stoichiometry is required to favor mono-acylation of the diamine.

Alternatively, direct coupling methods bypass the need to isolate the acyl chloride intermediate. These strategies utilize coupling agents that activate the carboxylic acid in situ, allowing it to react directly with the amine. A variety of such reagents are available, each with its own advantages regarding reaction conditions and byproduct profiles. evitachem.comnih.gov

Table 1: Comparison of Amide Bond Formation Strategies

| Strategy | Activating Agent | Key Reagents & Conditions | Advantages | Common Byproducts |

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) | 3,4,5-trimethoxybenzoic acid, SOCl₂; then p-phenylenediamine, triethylamine, in an inert solvent (e.g., Benzene, DCM). mdpi.comnih.gov | High reactivity of acyl chloride, often leading to high yields. | HCl (neutralized by base), excess SOCl₂ (volatile). |

| Direct Coupling | Carbodiimides (e.g., DCC, EDC) | 3,4,5-trimethoxybenzoic acid, p-phenylenediamine, DCC, DMAP. evitachem.com | Milder conditions, avoids handling of acyl chlorides. | Dicyclohexylurea (DCU) precipitate (with DCC). |

| Direct Coupling | Methoxysilanes | 3,4,5-trimethoxybenzoic acid, p-phenylenediamine, tetramethoxysilane. nih.gov | Solvent-free conditions possible, good functional group tolerance. nih.gov | Methanol, siloxanes. |

An alternative and highly effective strategy involves the synthesis of a nitro-containing intermediate, which is subsequently reduced to the desired primary amine. This multi-step process is particularly useful as it avoids the potential for di-acylation associated with using p-phenylenediamine directly and often results in high purity products. researchgate.netnih.gov

The synthesis begins by forming an amide bond between 3,4,5-trimethoxybenzoyl chloride and p-nitroaniline to produce N-(4-nitrophenyl)-3,4,5-trimethoxybenzamide. researchgate.net This reaction proceeds smoothly, as the nitro group deactivates the aromatic amine, making it less nucleophilic than p-phenylenediamine but still sufficiently reactive.

The crucial second step is the reduction of the nitro group to an amine. This transformation can be achieved using several well-established methods:

Catalytic Hydrogenation : This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose, typically in a solvent like ethanol (B145695) or methanol. researchgate.net

Metal-Acid Reduction : Another classic method involves the use of a metal, such as tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe), in an acidic medium like hydrochloric or acetic acid. nih.govresearchgate.net

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Advantages | Considerations |

| Catalytic Hydrogenation | H₂, 10% Pd/C, in Ethanol or Methanol. researchgate.net | High yields, clean reaction with water as the only byproduct. | Requires specialized hydrogenation equipment. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, in Ethanol, heated. researchgate.net | Stoichiometric reagent, does not require high-pressure apparatus. | Requires aqueous workup to remove tin salts. |

| Iron Reduction | Fe powder, Acetic Acid. nih.gov | Inexpensive and effective. | Can require strongly acidic conditions. |

While less commonly reported for this specific molecule, solid-phase synthesis offers a powerful methodology for creating libraries of related compounds. This technique involves attaching one of the reactants to an insoluble polymer support (resin) and carrying out the synthesis in a stepwise manner. nih.gov

A potential solid-phase route to this compound could involve:

Immobilization : Attaching a protected p-phenylenediamine derivative, such as N-Boc-p-phenylenediamine, to a suitable resin.

Coupling : Deprotecting the free amine and then coupling it with 3,4,5-trimethoxybenzoic acid using standard peptide coupling reagents.

Cleavage : Releasing the final product from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which also removes the protecting group.

This approach facilitates purification, as excess reagents and byproducts are simply washed away from the resin-bound product after each step.

Synthesis of Structurally Analogous Compounds

The synthetic routes established for the parent compound provide a versatile platform for generating a wide array of structurally related derivatives. These analogs are often created to explore structure-activity relationships by modifying either the N-phenyl ring or the trimethoxybenzoyl moiety.

Modifications to the aminophenyl portion of the molecule can be achieved by starting with substituted anilines or by further derivatizing the final product. For instance, instead of p-nitroaniline, a substituted p-nitroaniline can be used in the reduction-based approach to install various groups on the N-phenyl ring. researchgate.net

Alternatively, the primary amino group of this compound serves as a synthetic handle for further functionalization. For example, acylation of this amine with acetic anhydride (B1165640) would yield N-(4-acetamidophenyl)-3,4,5-trimethoxybenzamide. nih.gov This strategy allows for the introduction of a diverse range of substituents at this position. The synthesis of more complex derivatives, such as those incorporating pyrimidine (B1678525) rings, has been achieved by coupling 4-nitrobenzoyl chloride with a pre-assembled complex aniline (B41778), followed by reduction of the nitro group. nih.gov

Table 3: Examples of N-Substituted Aminophenylbenzamide Analogs

| Starting Amine Component | Amide Formation Method | Resulting Analog Structure (General) |

| Substituted p-Nitroaniline | Acylation with 3,4,5-trimethoxybenzoyl chloride, followed by reduction. | N-(4-amino-substituted-phenyl)-3,4,5-trimethoxybenzamide |

| This compound | Acylation (e.g., with Ac₂O) | N-(4-acetamidophenyl)-3,4,5-trimethoxybenzamide nih.gov |

| 4-(Quinolin-4-ylamino)aniline | Amidation with 4-nitrobenzoyl chloride, followed by reduction. nih.gov | 4-Amino-N-(4-(quinolin-4-ylamino)phenyl)benzamide nih.gov |

The trimethoxybenzoyl portion of the molecule can be readily altered by substituting 3,4,5-trimethoxybenzoic acid with other substituted benzoic acids in the initial amide bond formation step. This allows for systematic investigation into the effects of the number and position of methoxy (B1213986) groups, or their replacement with other functionalities. researchgate.net

The synthesis follows the same established protocols, such as the acyl chloride or direct coupling methods. A wide variety of benzoyl chlorides can be reacted with p-nitroaniline or p-phenylenediamine to generate a library of analogs. researchgate.netmdpi.com This approach has been used to synthesize derivatives with different substitution patterns, including nitro, chloro, fluoro, and alkyl groups on the benzoyl ring. researchgate.netmdpi.comnih.gov

Table 4: Examples of Analogs with Modified Benzoyl Moieties

| Benzoyl Moiety Precursor | Amine Component | General Synthetic Method | Resulting Analog |

| 4-Nitrobenzoyl chloride | Various anilines | Acylation followed by nitro reduction. researchgate.net | 4-Amino-N-substituted-benzamides |

| 3-Chlorobenzoyl chloride | 4-(1H-1,2,4-triazol-1-yl)aniline | Acylation under alkaline conditions. mdpi.com | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide |

| N-(4-Chlorophenyl) | 3,4,5-Trimethoxybenzoyl chloride | Acylation of 4-chloroaniline. nih.gov | N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide |

| N-(4-Bromophenyl) | 3,4,5-Trimethoxybenzoyl chloride | Acylation of 4-bromoaniline. nih.gov | N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide |

Hybrid Molecule Construction Incorporating this compound Scaffolds

The this compound framework serves as a valuable building block in the construction of complex hybrid molecules. The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore, and its combination with other scaffolds via the aminophenyl linker allows for the development of novel molecular entities. Synthetic strategies often exploit the primary amino group of the parent molecule as a reactive handle for covalent linkage to other chemical moieties.

Elucidation of Reaction Pathways and Chemical Reactivity

Analysis of Specific Reaction Types

The synthesis of this compound and its derivatives primarily revolves around the formation of the central amide bond. Two principal reaction pathways are commonly employed.

The most conventional method involves the acylation of a substituted aniline with an activated carboxylic acid derivative, typically an acyl chloride. This reaction, a variant of the Schotten-Baumann reaction, proceeds by reacting 3,4,5-trimethoxybenzoyl chloride with 4-nitroaniline (B120555) in an inert solvent. The resulting nitro-intermediate is then subjected to a reduction step to yield the final primary amine.

A second key reaction type is the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this transformation. An alternative and noteworthy advancement is the use of iron dust in water. nih.govrsc.org This Fe-mediated method provides a greener and milder alternative for the reduction of nitroarenes and can be combined with the acylation step. This process allows for the one-pot synthesis of N-aryl amides directly from nitroarenes and acyl chlorides, offering high yields and operational simplicity. nih.govrsc.org

More recent synthetic approaches for N-aryl amides include palladium-catalyzed reactions, such as the hydroarylation of N-propargyl benzamides, which provides a direct route to N-allylbenzamides that can be further modified. nih.gov Another innovative method starts from readily available benzonitriles, which are converted to amidines and subsequently undergo a hypervalent iodine-mediated rearrangement to form N-arylamides. mdpi.com

Characterization of Synthetic Intermediates and Major Products

The synthesis of this compound involves key intermediates, principally N-(4-nitrophenyl)-3,4,5-trimethoxybenzamide. The structural confirmation of these intermediates and the final product relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS).

N-(4-nitrophenyl)-3,4,5-trimethoxybenzamide (Intermediate): This intermediate is characterized by the presence of the nitro group, which significantly influences the electronic environment of the attached aromatic ring. In the ¹H-NMR spectrum, the protons on the nitrophenyl ring typically appear as two distinct doublets in the downfield region (around 8.0-8.4 ppm) due to the strong electron-withdrawing nature of the nitro group. mdpi.com The protons of the 3,4,5-trimethoxyphenyl ring usually appear as a singlet further upfield (around 7.2-7.4 ppm). The nine protons of the three methoxy groups give rise to a characteristic sharp singlet (or two closely spaced singlets) around 3.9 ppm. rsc.org The IR spectrum shows strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), the C=O stretching of the amide (around 1650-1670 cm⁻¹), and the N-H stretching of the amide (around 3300-3400 cm⁻¹).

This compound (Final Product): Upon reduction of the nitro group to an amine, the spectroscopic data changes accordingly. In the ¹H-NMR spectrum, the protons on the aminophenyl ring shift upfield compared to the nitro-intermediate due to the electron-donating nature of the amino group. The amino group itself appears as a broad singlet. The signals for the trimethoxyphenyl ring and methoxy groups remain in their characteristic regions. The IR spectrum is marked by the disappearance of the nitro group stretches and the appearance of characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), in addition to the amide N-H and C=O stretches.

The following table summarizes the expected characterization data based on analogous compounds reported in the literature.

| Compound | Technique | Expected Key Features |

|---|---|---|

| N-(4-nitrophenyl)-3,4,5-trimethoxybenzamide | ¹H-NMR (DMSO-d₆) | δ ~10.7 (s, 1H, NH), ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~7.3 (s, 2H, Ar-H), ~3.9 (s, 6H, 2xOCH₃), ~3.7 (s, 3H, OCH₃) |

| IR (KBr, cm⁻¹) | ν ~3350 (N-H), ~1660 (C=O), ~1595 (C=C), ~1520 (NO₂ asym), ~1345 (NO₂ sym) | |

| This compound | ¹H-NMR (DMSO-d₆) | δ ~9.8 (s, 1H, NH), ~7.4 (d, 2H, Ar-H), ~7.2 (s, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~5.0 (s, 2H, NH₂), ~3.8 (s, 6H, 2xOCH₃), ~3.7 (s, 3H, OCH₃) |

| IR (KBr, cm⁻¹) | ν ~3450 & ~3360 (NH₂), ~3300 (N-H), ~1640 (C=O), ~1600 (C=C) |

Methodological Advancements in Chemical Synthesis Scale-Up

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires methodological advancements that prioritize efficiency, safety, cost-effectiveness, and environmental sustainability. Recent developments in the synthesis of N-aryl amides address these concerns.

A significant advancement is the development of greener synthetic routes. The Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water is a prime example. nih.govrsc.org This method eliminates the need for organic solvents and expensive or toxic reducing agents. The authors note that the reaction can be "easily performed on a large scale," highlighting its potential for industrial application. rsc.org The use of iron, an abundant and inexpensive metal, further enhances its economic viability.

Another area of advancement is the development of novel catalytic systems that offer higher efficiency and selectivity. While traditional methods often rely on stoichiometric activating agents, modern approaches focus on catalytic cycles that reduce waste. For instance, protocols for copper-mediated C-N bond formation have been shown to be scalable, with demonstrations of gram-scale synthesis being a key step in assessing industrial feasibility. acs.org

Furthermore, innovative synthetic paradigms are being explored to overcome limitations of classical amide bond formation. Umpolung Amide Synthesis (UmAS), which reverses the traditional polarity of reactants, has emerged as a powerful method that can avoid waste-generating activating agents and minimize side reactions like epimerization, a critical concern when dealing with chiral molecules. nih.gov While not yet directly applied to this specific compound on a large scale, such novel strategies represent the forefront of research aimed at improving the efficiency and sustainability of amide synthesis, which are crucial considerations for any scale-up operation.

No Verifiable Research Linking this compound to Specified Molecular Targets

Despite extensive searches for scientific literature, no verifiable research data was found detailing the inhibitory activity of the chemical compound this compound on the specific molecular targets outlined in the query.

Thorough investigations using the compound's chemical name and its CAS number (122151-93-7) did not yield any published studies that specifically examine its role as an inhibitor for the following enzymes or protein aggregations:

Dihydrofolate Reductase (DHFR)

Acetylcholinesterase (AChE)

Histone Deacetylase (HDAC)

Ephrin Receptor A2 (EphA2)

Sirtuin 2 (SIRT2)

Alpha-Synuclein Aggregation

While the "aminophenyl benzamide" chemical structure is found in some classes of enzyme inhibitors, such as certain Histone Deacetylase (HDAC) inhibitors, no specific data for this compound was identified. For instance, studies on related but distinct molecules like N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide have shown inhibitory activity against HDACs, but these findings cannot be attributed to the subject compound without direct experimental evidence.

The inquiry requested a detailed article structured around the molecular target identification and mechanistic elucidation for this specific compound. This would require access to detailed research findings, including data on molecular interactions and enzymatic inhibition, suitable for compilation into data tables. As no such peer-reviewed data could be located, generating a scientifically accurate and informative article that adheres to the requested outline is not possible.

The creation of the specified content would necessitate fabricating data, which is contrary to the principles of scientific accuracy and integrity. Therefore, in the absence of published research, the article cannot be produced.

Molecular Target Identification and Mechanistic Elucidation

Analysis of Receptor Modulation and Cellular Signaling Pathways

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide has been identified in scientific literature under the designation 0025A. nih.gov Research has predominantly focused on its role as a modulator of the Smoothened receptor, with other potential interactions being less characterized.

Smoothened (Smo) Receptor Antagonism in Hedgehog Signaling

This compound, also known as 0025A, has been identified as a potent antagonist of the Smoothened (Smo) receptor, a critical signal transducer in the Hedgehog (Hh) signaling pathway. nih.gov The Hh pathway is essential during embryonic development and its aberrant activation is linked to various cancers. nih.gov

The mechanism of antagonism involves several key actions. The compound effectively blocks the translocation of βarrestin2-GFP to the Smoothened receptor, a process indicative of receptor activation. nih.gov In a high-throughput screening assay designed to detect this inhibition, 0025A demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.7 nM, indicating high potency. nih.gov

Further mechanistic studies confirmed that this compound competitively binds to the Smoothened receptor. It was shown to displace Bodipy-cyclopamine, a fluorescently labeled antagonist, from wild-type Smo with an affinity similar to the known inhibitor GDC-0449 (Vismodegib). nih.gov Crucially, it also effectively displaces the ligand from the GDC-0449-resistant mutant Smo-D473H, suggesting it could overcome certain forms of acquired drug resistance. nih.gov

The compound's activity leads to the inhibition of downstream signaling events. Treatment with this compound reduces the accumulation of Smoothened in primary cilia, a key step for signal propagation. nih.gov Consequently, it suppresses the expression of the downstream transcription factor Gli1, the final effector of the Hh pathway, in a dose-dependent manner. nih.gov

Table 1: Mechanistic Data for this compound (0025A) as a Smoothened Antagonist

| Assay/Parameter | Target/Cell Line | Finding | Reference |

| βarrestin2-GFP Translocation Assay | U2OS Cells | Potent inhibition of Smo activation with an IC₅₀ of 1.7 nM. | nih.gov |

| Bodipy-cyclopamine Competition | HEK293 cells (Wild-Type Smo) | Effectively displaced Bodipy-cyclopamine, with affinity similar to GDC-0449. | nih.gov |

| Bodipy-cyclopamine Competition | HEK293 cells (Mutant Smo-D473H) | Effectively displaced Bodipy-cyclopamine, unlike GDC-0449 which was less effective. | nih.gov |

| Smo Accumulation in Primary Cilia | Ptch-/- MEF cells | Significantly reduced the percentage of Smo accumulation on primary cilia. | nih.gov |

| Gli1 Expression (mRNA and Protein) | NIH3T3 Cells | Dose-dependently reduced Shh-induced expression of Gli1. | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Pathway Inhibition

A review of available scientific literature did not yield specific research findings on the direct inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway by this compound.

Insulin-like Growth Factor 1 Receptor (IGF1R) Modulation

A review of available scientific literature did not yield specific research findings on the modulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) by this compound.

Tubulin Polymerization Interference

A review of available scientific literature did not yield specific research findings on the interference with tubulin polymerization by this compound. While other compounds containing a 3,4,5-trimethoxyphenyl moiety have been investigated for this activity, specific data for the this compound structure is not available.

Human Respiratory Syncytial Virus Entry Inhibition

A review of available scientific literature did not yield specific research findings on the inhibition of Human Respiratory Syncytial Virus entry by this compound.

Unraveling Cellular Effects and Biological Processes

The principal cellular effects and biological processes modulated by this compound, as documented in the scientific literature, are directly linked to its potent antagonism of the Smoothened receptor and subsequent inhibition of the Hedgehog signaling pathway. nih.gov This includes the suppression of downstream gene expression regulated by Gli transcription factors, which can, in turn, affect cell proliferation and differentiation in Hh-dependent contexts. nih.gov

Cell Cycle Progression Modulation

The ability of this compound and its analogs to interfere with the normal progression of the cell cycle is a cornerstone of their potential anticancer activity. These compounds have been shown to induce arrest at various phases of the cell cycle, thereby preventing the proliferation of cancer cells.

Detailed investigations into related benzamide (B126) and trimethoxyphenyl derivatives have demonstrated a consistent pattern of cell cycle disruption. For instance, a triazole precursor featuring a (3,4,5-trimethoxybenzyloxy)phenyl group, designated as compound P7a, was found to arrest human breast cancer (MCF-7) cells in the G1 phase. nih.govresearchgate.net This G1 arrest prevents cells from entering the DNA synthesis (S) phase, a critical step for replication. Similarly, other benzimidazole (B57391) derivatives have been shown to arrest the cell cycle in the G1, S, or G2 phases, depending on the specific chemical structure and the cancer cell line being studied. mdpi.com

In contrast, other analogs induce arrest at the G2/M checkpoint. N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) causes a significant, dose-dependent accumulation of HepG2 liver cancer cells in the G2/M phase. frontiersin.org This effect is also seen with 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) and the stilbenoid 3,4,5-trimethoxy-4′-bromo-cis-stilbene (BCS), both of which halt cell division at the G2/M transition in lung cancer cells. nih.govelsevierpure.com This arrest is often associated with the modulation of key regulatory proteins. For example, the G2/M arrest induced by BCS was linked to the downregulation of the checkpoint protein cyclin B1. elsevierpure.com Another resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), also induces G2/M arrest by altering the expression and phosphorylation of G2/M-related proteins. nih.gov

| Compound | Cell Line(s) | Phase of Arrest | Key Molecular Observations | Reference |

|---|---|---|---|---|

| Compound P7a (triazole precursor) | MCF-7 (Breast) | G1 | Inhibition of proliferation | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver) | G2/M | Dose-dependent accumulation in G2/M | frontiersin.org |

| 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) | A549 (Lung) | G2/M | Induction of cell cycle arrest | nih.gov |

| 3,4,5-trimethoxy-4′-bromo-cis-stilbene (BCS) | A549 (Lung) | G2/M | Down-regulation of cyclin B1 | elsevierpure.com |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa (Cervical) | G2/M | Alteration of G2/M-related protein expression | nih.gov |

Programmed Cell Death Induction

Beyond halting cell proliferation, this compound and its analogs actively induce programmed cell death, primarily through apoptosis. This process eliminates malignant cells in a controlled manner, preventing inflammation and damage to surrounding tissues.

The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. This is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. The triazole precursor P7a was shown to induce apoptosis in MCF-7 cells by activating the intrinsic pathway, evidenced by the upregulation of caspase-9 and caspase-7. nih.gov Similarly, the resveratrol analog N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) causes a dose-dependent increase in apoptosis in HL-60 leukemia cells. nih.govresearchgate.net Further evidence comes from studies on 3,4,5-trimethoxy-4′-bromo-cis-stilbene (BCS), which elevated levels of the tumor suppressor protein p53 and triggered the release of cytochrome c from the mitochondria into the cytosol, a key step in activating the apoptotic cascade. elsevierpure.com

Activation of executioner caspases, such as caspase-3, is a common downstream event. Studies on various substituted benzamides have confirmed the activation of caspases and the subsequent cleavage of substrates like poly-(ADP-ribose)polymerase (PARP), which is a hallmark of apoptosis. nih.gov The compound 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) was also found to lead to cell death via direct apoptosis, further highlighting this as a crucial mechanism of action for this class of compounds. nih.gov

| Compound | Cell Line(s) | IC50 | Key Apoptotic Markers | Reference |

|---|---|---|---|---|

| Compound P7a (triazole precursor) | MCF-7 (Breast) | 33.75 µM | Increased activity of caspase-9 and caspase-7 | nih.gov |

| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) | HL-60 (Leukemia) | Not specified | Dose-dependent induction of apoptosis | nih.govresearchgate.net |

| 3,4,5-trimethoxy-4′-bromo-cis-stilbene (BCS) | A549 (Lung) | 0.03 µM | Increased p53, cytochrome c release | elsevierpure.com |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | G361 (Melanoma) | Micromolar range | Caspase activation, PARP cleavage | nih.gov |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) | Breast Cancer Cells | Not specified | Induction of apoptosis via oxidative stress | nih.gov |

Nucleic Acid Interaction and Repair Mechanism Disruption

Compounds containing the 3,4,5-trimethoxyphenyl moiety have been found to interfere with the synthesis and maintenance of nucleic acids, presenting another avenue for their anticancer effects. This disruption can occur through direct interaction with DNA or by inhibiting enzymes that are essential for DNA synthesis and repair.

A significant finding for a closely related analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), is its ability to inhibit ribonucleotide reductase (RR). nih.govresearchgate.net RR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. Inhibition of this enzyme leads to a significant depletion of intracellular pools of deoxyadenosine (B7792050) triphosphate (dATP) and deoxythymidine triphosphate (dTTP), which effectively stalls DNA replication and leads to cell death. nih.govresearchgate.net

Furthermore, other structurally related compounds, such as certain benzophenanthridinone derivatives, have been identified as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov TOP1 is an enzyme that relaxes DNA supercoils during replication and transcription by creating transient single-strand breaks. Inhibitors of TOP1 can trap the enzyme-DNA complex, leading to permanent DNA double-strand breaks and cell death. nih.gov TDP1 is a DNA repair enzyme that resolves these trapped complexes; therefore, inhibiting both TOP1 and TDP1 can synergistically enhance DNA damage and the cytotoxicity of the compound. nih.gov This dual-inhibition strategy highlights a sophisticated mechanism for disrupting DNA integrity.

Oxidative Stress Pathway Modulation

The modulation of intracellular redox balance, particularly the generation of reactive oxygen species (ROS), is an emerging mechanism of action for trimethoxybenzamide derivatives. ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause damage to DNA, proteins, and lipids. While low levels of ROS are involved in normal cell signaling, excessive levels induce a state of oxidative stress that can trigger apoptosis.

Research on 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), a compound with structural similarities, demonstrated a significant increase in ROS production and associated mitochondrial depolarization in lung cancer cells. nih.gov This surge in ROS is a potent trigger for the intrinsic apoptotic pathway. Similarly, the novel oleanolic derivative ZQL-4c was found to induce apoptosis in breast cancer cells specifically by stimulating oxidative stress. nih.gov

This pro-oxidant activity can be a highly effective anticancer strategy. An oxime derivative, TFOBO, was also shown to suppress the growth of leukemic cells by significantly increasing ROS levels, an effect that could be reversed by treatment with ROS scavengers. nih.gov The induction of apoptosis by certain polyphenols in HL-60 cells has also been directly linked to the generation of intracellular ROS. nih.gov These findings suggest that the ability of this compound and its analogs to disrupt the cellular redox homeostasis is a key component of their cytotoxic and apoptotic effects.

Structure Activity Relationship Sar Studies and Rational Compound Design

Systematic Exploration of Structural Determinants for Biological Activity

Systematic SAR studies involve the synthesis and biological evaluation of a series of related compounds to determine the effect of each structural change. This classical medicinal chemistry approach has been successfully applied to the benzamide (B126) scaffold.

Substitutions on both the aminophenyl ring and the trimethoxybenzoyl ring have profound effects on the biological activity of this class of compounds. The nature, position, and size of these substituents can dictate target specificity and potency.

The 3,4,5-trimethoxy substitution pattern on the benzoyl ring is a recurring motif in compounds designed as kinase inhibitors and tubulin polymerization inhibitors. However, modifications to the other aromatic ring (the N-phenyl moiety) are critical for fine-tuning activity. For instance, in a series of compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in cancer angiogenesis, different substitutions on the N-phenyl ring led to significant variations in inhibitory concentration (IC₅₀). One derivative, compound 7, exhibited potent VEGFR-2 inhibition with an IC₅₀ of 0.083 µM. researchgate.net Another related compound, 4b, was identified as the most potent in its series with an IC₅₀ value of 0.136 µM against VEGFR-2. researchgate.net

In a different therapeutic area, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides were evaluated for anticonvulsant activity. The substitution on the benzoyl ring was varied, demonstrating a clear SAR. Compounds with a 3-methyl (6l) or 3-fluoro (6f) substitution showed the best activity in maximal electroshock (MES) tests. mdpi.com This indicates that small, electron-donating or weakly electron-withdrawing groups at the meta-position are favorable for this specific activity. mdpi.com

The effect of halogen substitutions has also been explored. The introduction of a bromine atom at the para-position of the N-phenyl ring, resulting in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, and a chlorine atom, creating N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide, are common modifications in synthetic chemistry programs. nih.govnih.govresearchgate.net Studies on other scaffolds have shown that such substitutions can influence carcinogenic activity; for example, a p-fluoro substitution on N-nitroso-N-methylaniline resulted in a weaker carcinogen, while a p-nitro group abolished carcinogenicity entirely in one study. nih.gov

| Compound Series | Substituent Modification | Biological Target/Test | Activity Measurement (IC₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| Benzamide Derivative | - | VEGFR-2 | 0.083 µM | researchgate.net |

| Benzamide Derivative | - | VEGFR-2 | 0.136 µM | researchgate.net |

| N-phenyl-triazole amides | 3-methylbenzoyl | Anticonvulsant (MES) | 9.1 mg/kg | mdpi.com |

| N-phenyl-triazole amides | 3-fluorobenzoyl | Anticonvulsant (MES) | 13.1 mg/kg | mdpi.com |

| N-nitrosomethylaniline | p-fluoroaniline | Carcinogenicity | Weaker than parent compound | nih.gov |

| N-nitrosomethylaniline | p-nitroaniline | Carcinogenicity | Inactive | nih.gov |

The amide (-CO-NH-) linker is a cornerstone of the N-(4-aminophenyl)-3,4,5-trimethoxybenzamide structure. It is not merely a spacer but plays a crucial role in maintaining the spatial orientation of the two aromatic rings and participates in hydrogen bonding with biological targets. The dihedral angle between the two aromatic rings in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide is 67.51°, a conformation dictated by the amide linker. nih.gov

In a series of potential memory enhancers based on the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide scaffold, the core amide linker was retained, but the N,N-dialkylaminoethoxy/propoxy moiety was introduced on the phenyl ring. nih.gov This modification, while not on the linker itself, extends from the core structure and influences how the molecule interacts with the binding site of acetylcholinesterase. nih.gov This demonstrates that even distal modifications can be considered part of the broader "linker" region that positions key pharmacophoric features.

The N-phenyl-trimethoxybenzamide framework is a "privileged scaffold," one that can bind to multiple, unrelated biological targets depending on its substitution pattern. Comparing this scaffold to others that target similar enzymes provides valuable SAR insights.

For example, in the pursuit of VEGFR-2 inhibitors, scaffolds such as furopyrimidine, thienopyrimidine, and 1,3,4-thiadiazole (B1197879) have been explored. researchgate.net These heterocyclic systems can mimic the spatial and electronic properties of the benzamide core while offering different vectors for substitution and potentially improved pharmacological properties. researchgate.net

Another example is the development of phosphodiesterase 5 (PDE5) inhibitors, where researchers performed a "scaffold hop" from known drugs to create 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives. nih.gov In this new scaffold, an intramolecular hydrogen bond creates a pseudo-ring that constrains the conformation of the substituents, leading to high potency and selectivity. nih.gov Similarly, an N-substituted aminobenzamide scaffold was identified as a valid framework for inhibiting the dipeptidyl peptidase-IV (DPP-IV) enzyme. dovepress.com

These examples show that while the trimethoxybenzoyl and aminophenyl moieties are important, the central scaffold (benzamide, pyrimidine (B1678525), etc.) is a key determinant of target specificity.

| Scaffold | Key Moiety | Biological Target | Reference |

|---|---|---|---|

| Benzamide | N-(4-aminophenyl)-3,4,5-trimethoxybenzoyl | VEGFR-2, HDAC | researchgate.netnih.gov |

| Furopyrimidine / Thienopyrimidine | - | VEGFR-2 | researchgate.net |

| Aminopyrimidine | 3,4,5-trimethoxybenzoyl | PDE5 | nih.gov |

| N-substituted aminobenzamide | - | DPP-IV | dovepress.com |

| Thiadiazole | 3,4,5-trimethoxybenzylidene | Caspase-3 | mdpi.com |

Computational Approaches in SAR Elucidation and Predictive Modeling

In silico methods are indispensable tools for modern drug discovery, allowing for the rapid evaluation of virtual compounds and providing a deeper understanding of SAR at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. These studies have been instrumental in understanding the activity of this compound derivatives.

Docking studies of potent benzamide-based inhibitors within the ATP-binding pocket of VEGFR-2 have validated their binding mode. researchgate.net These models show key hydrogen bonds and hydrophobic interactions that anchor the ligand to the enzyme. researchgate.net For instance, the docking of compound 27 into the active site of Insulin-like Growth Factor 1 Receptor (IGF1R) substantiated its strong binding through multiple hydrogen bonds. researchgate.net

In a study on acetylcholinesterase inhibitors, docking simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives revealed conserved hydrophobic interactions with residues of the catalytic triad (B1167595) (HIS447) and both the catalytic (CAS) and peripheral (PAS) anionic sites, explaining their mechanism of inhibition. nih.gov Similarly, docking of novel N-substituted aminobenzamide derivatives into the DPP-IV active site helped to assess their mode of binding and rationalize their inhibitory activity. dovepress.com

| Compound/Scaffold | Target Protein | Key Interacting Residues/Sites | Reference |

|---|---|---|---|

| Benzamide Derivative (7) | VEGFR-2 | ATP-binding pocket | researchgate.net |

| Benzamide Derivative (27) | IGF1R | Multiple hydrogen bonds | researchgate.net |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative (10a) | Acetylcholinesterase (AChE) | HIS447, TRP86, TYR337, PHE338 (CAS); TYR72, TYR124, TRP286, TYR341 (PAS) | nih.gov |

| N-substituted aminobenzamide | DPP-IV | Active site | dovepress.com |

| Nitrobenzamide derivatives | α-glucosidase, α-amylase | Hydrogen bonding, electrostatic, and hydrophobic interactions | researchgate.net |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. MD simulations have been used to confirm the stability of docked poses for several benzamide derivatives.

For a potent VEGFR-2 inhibitor, MD simulations validated the stable and effective binding of the compound within the receptor's active site. researchgate.net For an acetylcholinesterase inhibitor, MD simulations of the ligand-enzyme complex showed a stable root-mean-square deviation (RMSD) of 2.4 Å, proving its stable binding. nih.gov Similar MD studies were conducted on antidiabetic agents, where RMSD analysis of the ligand-protein complex suggested the stability of the top active compound in the binding sites of α-glucosidase and α-amylase. researchgate.net

These simulations are often coupled with binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), to provide a more quantitative prediction of binding affinity, further strengthening the correlation between computational predictions and experimental results. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives related to this compound, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their therapeutic effects, particularly as Histone Deacetylase (HDAC) inhibitors.

In a study involving 48 aminophenyl benzamide derivatives, a robust atom-based 3D-QSAR model was developed. nih.gov This model demonstrated high statistical significance and predictive power, which is crucial for the rational design of new, more potent molecules. nih.gov The findings from this QSAR analysis indicated that hydrophobic characteristics are critical for the HDAC inhibitory activity of these compounds. nih.govresearchgate.net The inclusion of hydrophobic substituents is suggested to enhance this inhibition. nih.govresearchgate.net Furthermore, the model revealed that hydrogen bond donating groups positively contribute to the inhibitory potency, whereas electron-withdrawing groups have a negative impact. nih.govresearchgate.net

Another QSAR study performed on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors identified several important 2D descriptors that play a vital role in their biological activity. sphinxsai.com These descriptors include the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities (Apol), and the number of rotatable bonds. sphinxsai.com This highlights that the activity of this class of compounds is governed by a combination of thermodynamic, electronic, and structural properties. sphinxsai.com

The significance of the trimethoxy substitution present in this compound was underscored in a QSAR study on different benzamide derivatives targeting tubulin. nih.gov In that analysis, the compound featuring the trimethoxy substitution on the phenyl ring exhibited the highest cytotoxic activity against several cancer cell lines. nih.gov

Table 1: Statistical Validation of QSAR Models for Aminophenyl Benzamide Derivatives

| Model Type | Statistical Parameter | Value | Target | Source(s) |

| 3D-QSAR (Atom-based) | Correlation coefficient (r²) | 0.99 | HDAC | nih.gov |

| 3D-QSAR (Atom-based) | Cross-validated r² (q²) | 0.85 | HDAC | nih.gov |

| 3D-QSAR (Atom-based) | Fisher ratio (F) | 631.80 | HDAC | nih.gov |

| 2D-QSAR (GFA) | Correlation coefficient (r²) | 0.794 | HDAC2 | sphinxsai.com |

| 3D-QSAR (MFA) | Correlation coefficient (r²) | 0.927 | HDAC2 | sphinxsai.com |

| 2D QSAR | Correlation coefficient (r²) | 0.941 | Tubulin | nih.gov |

Table 2: Key Physicochemical Descriptors in QSAR Models for Aminophenyl Benzamide Derivatives

| Descriptor | Importance / Influence | Target | Source(s) |

| Hydrophobic Character | Crucial; enhances activity | HDAC | nih.govresearchgate.net |

| Hydrogen Bond Donating Groups | Positive contribution to activity | HDAC | nih.govresearchgate.net |

| Electron Withdrawing Groups | Negative influence on activity | HDAC | nih.govresearchgate.net |

| LogP, MW, H-bond acceptors | Vital for biological activity | HDAC2 | sphinxsai.com |

| Atomic Polarizabilities (Apol) | Vital for biological activity | HDAC2 | sphinxsai.com |

| Rotatable Bonds (Rotlbonds) | Vital for biological activity | HDAC2 | sphinxsai.com |

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational strategies for the discovery of new lead compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For the aminophenyl benzamide class of compounds, a five-point pharmacophore model was successfully developed based on a set of 48 HDAC inhibitors. nih.govresearchgate.net This model, designated ADRRR, consists of five key features: one hydrogen bond acceptor (A), two hydrogen bond donors (D), and two aromatic rings (R), all with specific geometric arrangements. nih.gov Such a validated pharmacophore model serves as a 3D query for virtual screening, a process where large digital libraries of chemical compounds are computationally searched to identify molecules that match the pharmacophore's features. nih.govresearchgate.net This methodology allows for the rapid and cost-effective identification of potential new hits with the desired biological activity.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based virtual screening, which uses a pharmacophore model derived from known active molecules, is particularly useful when the 3D structure of the biological target is not available. nih.gov Structure-based virtual screening involves docking candidate molecules into the known binding site of a target protein to predict their binding affinity and orientation. nih.gov

The utility of virtual screening has been demonstrated in the discovery of inhibitors for various therapeutic targets. For instance, a virtual screening of approximately 180,000 compounds was employed to successfully identify novel, non-covalent inhibitors of SUMO-specific protease 1 (SENP1), a target relevant in cancer research. researchgate.net These computational approaches, by filtering vast chemical spaces, significantly streamline the drug discovery process, focusing laboratory efforts on the most promising candidates for synthesis and biological evaluation. researchgate.net

Table 3: Pharmacophore Model Features for HDAC Inhibitory Activity

| Feature Type | Number of Features | Source(s) |

| Hydrogen Bond Acceptor (A) | 1 | nih.govresearchgate.net |

| Hydrogen Bond Donor (D) | 2 | nih.govresearchgate.net |

| Aromatic Ring (R) | 2 | nih.govresearchgate.net |

Preclinical Pharmacological Investigations

In Vitro Biological Activity Assessments

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide and its analogues have been the subject of numerous studies to evaluate their potential as anticancer agents. The core structure, featuring a trimethoxyphenyl group linked to an aminophenyl benzamide (B126), has shown significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines.

The presence of the 3,4,5-trimethoxyphenyl moiety is often crucial for the observed biological activity. For instance, benzothiazole (B30560) derivatives incorporating this scaffold demonstrated moderate to potent activity against the 22RV1 prostate cancer cell line, with IC50 values ranging from 5.24 µM to 19.07 µM. In contrast, analogues lacking the trimethoxyphenyl group showed significantly weaker activity, highlighting its importance.

Derivatives of N-phenylbenzamide have demonstrated a broad spectrum of activity. One such derivative exhibited potent cytotoxic effects against human colorectal carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines, with IC50 values of 8.32 µM, 9.72 µM, and 7.99 µM, respectively. Another related compound also showed significant inhibition against HCT116 and HepG2 cells with IC50 values of 5.89 µM and 6.74 µM.

Furthermore, a novel compound, 6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine (APA), was identified as being selectively toxic to cells expressing the slow acetylator NAT2 enzyme, a vulnerability in certain cancers. This highlights a potential for targeted therapy based on specific genetic profiles of cancer cells. The antiproliferative activity of these compounds is often linked to the induction of apoptosis and cell cycle arrest. For example, a potent derivative was shown to cause apoptosis and arrest the cell cycle at the G1/S phase in MCF-7 cells.

Table 1: Antiproliferative Activity of this compound Analogues in Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity (IC50) |

|---|---|---|

| Benzothiazole-trimethoxyphenyl hybrids | 22RV1 (Prostate) | 5.24 µM - 19.07 µM |

| N-phenylbenzamide derivative 5p | HCT116 (Colorectal) | 8.32 µM |

| HepG2 (Liver) | 9.72 µM | |

| MCF-7 (Breast) | 7.99 µM | |

| N-phenylbenzamide derivative 5h | HCT116 (Colorectal) | 5.89 µM |

| HepG2 (Liver) | 6.74 µM |

The mechanism of action for the antiproliferative effects of this compound derivatives often involves the direct inhibition of key enzymes involved in cancer progression.

A significant target for these compounds is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. One derivative demonstrated potent inhibition of VEGFR-2 with an IC50 value of 0.117 µM, comparable to the standard inhibitor Sorafenib (IC50 of 0.069 µM). This inhibition of VEGFR-2 is a critical mechanism underlying the anti-angiogenic and anticancer properties of this class of compounds.

Another important enzyme family targeted by these derivatives is the carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA XII. A novel pyrrole (B145914) derivative incorporating both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents was found to be a potent inhibitor of hCA XII with a Ki of 6.8 nM.

Furthermore, derivatives of the trimethoxyphenyl scaffold have been shown to inhibit other crucial enzymes. For example, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine was identified as an inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis. This inhibition led to a significant depletion of intracellular dATP and dTTP pools in HL-60 human promyelocytic leukemia cells.

Other enzymatic targets include histone deacetylases (HDACs) and caspases. N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was found to be a selective inhibitor of class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. Additionally, certain thiadiazole derivatives of the core structure have been identified as inhibitors of caspase-3, an enzyme central to the apoptotic process.

Table 2: Enzymatic Inhibition by this compound Analogues

| Compound/Derivative | Enzyme Target | Inhibition Value |

|---|---|---|

| N-phenylbenzamide derivative 5p | VEGFR-2 | IC50 = 0.117 µM |

| Pyrrole derivative 15 | Carbonic Anhydrase XII (hCA XII) | Ki = 6.8 nM |

| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine | Ribonucleotide Reductase | Depletion of dATP and dTTP pools |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | IC50 = 95.2 nM |

| HDAC2 | IC50 = 260.7 nM | |

| HDAC3 | IC50 = 255.7 nM | |

| Thiadiazole derivative 2c | Caspase-3 | Selective inhibition |

In addition to direct enzyme inhibition, derivatives of this compound can exert their anticancer effects by modulating key cellular signaling pathways. A notable example is the inhibition of the Wnt/β-catenin signaling pathway. A potent carbonic anhydrase XII inhibitor, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was found to suppress this pathway and its target genes, including MYC, Fgf20, and Sall4. The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Derivatives of this compound have been evaluated for their antimicrobial properties, demonstrating a broad spectrum of activity against various bacteria and fungi.

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, with MIC values ranging from 1.95 to 500 µg/ml. One benzamide derivative was particularly effective against drug-resistant B. subtilis and S. aureus.

Novel 1,2,4-triazole (B32235) derivatives bearing a 4-aminophenyl moiety have also been synthesized and screened for their antimicrobial activity. These compounds exhibited moderate antibacterial and antifungal activities. Similarly, other studies on N-phenylbenzamide and related amide derivatives have reported their potential as antibacterial and antifungal agents. For instance, some newly synthesized sulfonamidophenyl-amide derivatives showed moderate to good antibacterial and antifungal activity at concentrations of 5-100 mcg/ml.

Table 3: Antimicrobial Activity of this compound Analogues

| Compound Class | Tested Organisms | Activity Range (MIC) |

|---|---|---|

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides | Bacteria and Candida albicans | 1.95 - 500 µg/ml |

| 1,2,4-triazole derivatives | Gram-positive and Gram-negative bacteria, yeasts, molds | Moderate activity |

| Sulfonamidophenyl-amides | Bacteria and fungi | 5 - 100 mcg/ml |

The antiviral potential of N-phenylbenzamide derivatives has been a significant area of research. These compounds have demonstrated broad-spectrum antiviral effects against a range of viruses. Studies have shown their activity against Hepatitis B virus (HBV), Human Immunodeficiency Virus-1 (HIV-1), Hepatitis C virus (HCV), and Enterovirus 71 (EV71).

The antiviral mechanism of these derivatives is often linked to their ability to increase intracellular levels of APOBEC3G (A3G), a cellular enzyme that can inhibit the replication of various viruses. For example, a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, showed potent anti-HBV activity in both wild-type and drug-resistant strains, with its effect attributed to the upregulation of intracellular A3G. Another derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations.

Table 4: Antiviral Activity of N-phenylbenzamide Derivatives

| Compound Derivative | Virus | Mechanism of Action |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Hepatitis B Virus (HBV) | Increased intracellular APOBEC3G |

| General N-phenylbenzamide derivatives | HIV-1, HCV, EV71 | Increased intracellular APOBEC3G |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | Not specified |

In Vivo Efficacy Studies in Preclinical Models

Cancer Disease Model Studies

No in vivo studies for this compound were identified. However, preclinical research on related N-(aminophenyl)benzamide compounds, particularly those acting as histone deacetylase (HDAC) inhibitors, has shown notable antitumor activity in various xenograft models.

One prominent analog, CI-994 (Tacedinaline) , chemically known as 4-acetylamino-N-(2'-aminophenyl)-benzamide, has demonstrated a broad spectrum of activity against solid tumors. nih.gov In preclinical trials, CI-994 was active against all eight tested solid tumor models, which included pancreatic, colon, and mammary adenocarcinomas, as well as osteogenic sarcoma and human prostate carcinoma. nih.gov The efficacy was measured in log cell kill, with significant results observed in models like pancreatic ductal adenocarcinoma #02 (4.7 log cell kill) and Dunning osteogenic sarcoma (4.0 log cell kill). [3. 3]

Another derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , was evaluated in a HepG2 xenograft model. This compound was found to inhibit tumor growth, achieving a tumor growth inhibition (TGI) of 48.89%, which was comparable to the established HDAC inhibitor SAHA (suberoylanilide hydroxamic acid) that showed a TGI of 48.13%. nih.gov The antitumor effects of these N-(2-aminophenyl)benzamide derivatives are often linked to their ability to induce cell cycle arrest and apoptosis. nih.gov Certain compounds within this class have been shown to be active in several human tumor xenograft models in vivo. researchgate.net

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| CI-994 (4-acetylamino-N-(2'-aminophenyl)-benzamide) | Pancreatic Ductal Adenocarcinoma #02 (Xenograft) | 4.7 log cell kill | nih.gov |

| CI-994 (4-acetylamino-N-(2'-aminophenyl)-benzamide) | Dunning Osteogenic Sarcoma (Xenograft) | 4.0 log cell kill | nih.gov |

| CI-994 (4-acetylamino-N-(2'-aminophenyl)-benzamide) | Pancreatic Adenocarcinoma #03 (Xenograft) | 3.0 log cell kill; 1/6 cures | nih.gov |

| CI-994 (4-acetylamino-N-(2'-aminophenyl)-benzamide) | Human Prostate Carcinoma LNCaP (Xenograft) | 1.2 log cell kill | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Xenograft) | 48.89% Tumor Growth Inhibition (TGI) | nih.gov |

Neurobiological Function Modulation Studies (e.g., Cognitive Enhancement, Anticonvulsant Effects)

Direct in vivo studies on this compound for neurobiological function were not found. Research on analogous structures, however, suggests potential activity in cognitive enhancement and anticonvulsant effects.

Studies on a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which share the trimethoxybenzoyl moiety, have identified them as potential memory enhancers. These compounds were evaluated for their ability to improve memory retention. The derivatives showed a dose-dependent increase in percent retention, indicating cognitive-enhancing properties.

Conversely, research into the anticonvulsant properties of benzamide-like compounds has explored 4-aminophenylacetamides . These compounds differ by a methylene (B1212753) group between the aromatic ring and the amide carbonyl. They were tested in mice against seizures induced by electroshock and pentylenetetrazol. The most potent compound identified in this series was the 4-aminophenylacetamide derived from 2,6-dimethylaniline.

| Compound Class/Derivative | Activity | Preclinical Model | Key Findings |

|---|---|---|---|

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives | Cognitive Enhancement | Memory Retention Models | Showed a dose-dependent increase in percent retention. |

| 4-aminophenylacetamide derived from 2,6-dimethylaniline | Anticonvulsant | Electroshock-induced seizures (mice) | ED50 = 50.50 mg/kg |

| 4-aminophenylacetamide derived from 2,6-dimethylaniline | Anticonvulsant | Pentylenetetrazol-induced seizures (mice) | ED50 = 93.20 mg/kg |

Investigation of Anti-metastasis and Anti-angiogenic Potentials

There is no specific in vivo data on the anti-metastatic or anti-angiogenic potential of this compound. However, studies on other structurally diverse compounds containing aminophenyl or benzamide moieties have demonstrated such activities.

For instance, MFB [1-(4-chlorobenzyl)-2-(5-methyl-2-furfurylideneamino)-benzimidazole] , a 2-aminobenzimidazole (B67599) derivative, was shown to diminish B16F10 melanoma lung metastasis in an in vivo model. nih.gov Furthermore, MFB reduced VEGF-A- or tumor cell-induced angiogenesis in vivo. nih.gov Another compound, Ceramide methylaminoethylphosphonate (CMAEPn) , inhibited bFGF-induced angiogenesis in vivo, causing a 57% reduction in hemoglobin levels in a matrigel (B1166635) plug assay. nih.gov Research on anticancer peptides has also identified agents with anti-metastatic properties. The peptide Å6 , for example, led to a significant decrease in lung, liver, and lymph node metastases in preclinical models of breast cancer. brieflands.com

These findings, while not directly related to this compound, indicate that molecules with related structural motifs can possess the ability to interfere with the critical processes of metastasis and angiogenesis.

| Compound | Activity | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|

| MFB [1-(4-chlorobenzyl)-2-(5-methyl-2-furfurylideneamino)-benzimidazole] | Anti-metastasis | B16F10 Melanoma | Diminished lung metastasis. | nih.gov |

| MFB [1-(4-chlorobenzyl)-2-(5-methyl-2-furfurylideneamino)-benzimidazole] | Anti-angiogenic | VEGF-A/Tumor Cell-Induced Angiogenesis | Reduced neovascularization. | nih.gov |

| Ceramide methylaminoethylphosphonate (CMAEPn) | Anti-angiogenic | bFGF-induced Matrigel Plug Assay | Caused a 57% reduction in hemoglobin levels. | nih.gov |

| Å6 (Peptide) | Anti-metastasis | Breast Cancer Model | Notable decrease in lung, liver, and lymph node metastases. | brieflands.com |

Intellectual Property Landscape and Academic Research Implications

Review of Key Academic Patents related to the Benzamide (B126) Compound Class

While patents specifically claiming the core structure of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide are not prominently found in broad searches, the intellectual property surrounding the benzamide class is extensive, with numerous patents filed by academic and research institutions. These patents typically focus on novel derivatives that exhibit therapeutic potential, particularly in the realm of oncology. The core benzamide scaffold serves as a versatile platform for the development of targeted therapies.

Key academic patents in the benzamide class often revolve around modifications to the core structure to enhance efficacy against specific biological targets. For instance, research has led to the patenting of benzamide derivatives as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer. One such example is the lead compound MS-275, a benzamide derivative that has demonstrated oral anticancer activity in animal models with limited side effects. google.com

Furthermore, academic research has explored oligo-benzamide compounds for their potential in treating cancers. google.com These patents often describe novel compositions of matter and their methods of use in modulating cellular pathways implicated in cancer progression. The focus of these patents is frequently on the treatment of specific cancers, such as hematological malignancies and solid tumors. google.com

A review of the patent literature reveals a trend towards patenting specific applications and formulations of benzamide derivatives. This includes patents for novel crystalline forms of benzamide compounds, which can offer advantages in terms of stability, bioavailability, and manufacturability.

| Patent/Publication Number | Title | Key Focus | Therapeutic Area |

| US7244751B2 | Histone deacetylase inhibitors of novel benzamide derivatives with potent differentiation and anti-proliferation activity | Novel benzamide derivatives as HDAC inhibitors. google.com | Cancer, Psoriasis google.com |

| WO2017007634A1 | Benzamide or benzamine compounds useful as anticancer agents for the treatment of human cancers | Small molecule anti-cancer compounds targeting cholesterol biosynthesis. google.com | Cancer google.com |

| US6638951B1 | Benzamide derivatives and drugs containing the same | Novel benzamide derivatives with enhanced gastrointestinal tract motility. google.com | Digestive Diseases google.com |

| WO2013078277A1 | Oligo-benzamide compounds and their use in treating cancers | Bis- and tris-benzamide compounds that block Androgen Receptor (AR) signaling. | Prostate Cancer |

Analysis of Novelty and Inventive Contributions within Patent Literature

The novelty and inventive contributions within the patent literature for the benzamide class of compounds generally fall into several key areas:

Novel Chemical Entities: A primary area of innovation lies in the design and synthesis of novel benzamide derivatives. The inventive step often involves the modification of substituent groups on the benzamide core to achieve improved biological activity, selectivity, or pharmacokinetic properties. For instance, the introduction of specific functional groups can lead to enhanced inhibition of a particular enzyme or receptor. The discovery of novel benzamide derivatives as potent PARP-1 inhibitors for cancer therapy showcases this type of innovation. nih.govresearchgate.net

New Therapeutic Uses: Another significant area of inventive contribution is the discovery of new therapeutic applications for known or novel benzamide compounds. A compound initially developed for one indication may be found to have efficacy in another, unrelated disease area. This repurposing of existing compounds represents a valuable inventive step.

Formulation and Delivery: Patents are also granted for novel formulations that improve the delivery, stability, or patient compliance of benzamide-based drugs. This can include the development of specific crystalline forms, salt forms, or advanced drug delivery systems.

Mechanism of Action: Elucidating a novel mechanism of action for a benzamide compound can also be a key inventive contribution. For example, discovering that a benzamide derivative inhibits a previously unknown target in a critical disease pathway would be considered a significant invention. The identification of benzamide derivatives that restore the efficacy of chemotherapeutic drugs by inhibiting the ABCG2 transporter is a case in point. nih.gov

The inventive step in these patents is often demonstrated through extensive experimental data, including in vitro and in vivo studies that highlight the unexpected and beneficial properties of the claimed invention compared to the prior art.

Impact of Patent Status on Future Academic Research Directions

The patent landscape for benzamide compounds has a profound impact on the direction of academic research. The existence of broad patents on certain structural motifs can steer academic researchers towards exploring novel chemical spaces to avoid infringement. This can stimulate innovation by encouraging the investigation of less-explored areas of benzamide chemistry.

Conversely, the expiration of key patents can open up new avenues for academic research. nih.govnih.govrug.nlrug.nlresearchgate.net Once a compound is in the public domain, academic researchers can more freely investigate its properties, explore new applications, and develop improved analogs without the constraints of intellectual property rights. This can lead to a resurgence of interest in older, well-characterized compounds.

Furthermore, the patenting of specific biological targets or pathways involving benzamide inhibitors can incentivize academic research aimed at understanding the fundamental biology of these targets. This can lead to the identification of new biomarkers, the elucidation of resistance mechanisms, and the development of combination therapies.

However, the complex and sometimes crowded patent landscape can also pose challenges for academic researchers. The fear of infringing on existing patents can sometimes deter research in certain areas, particularly those dominated by broad and aggressively enforced patents. Navigating the intellectual property landscape requires careful consideration and strategic planning for academic institutions to ensure their research can be translated into societal benefit. The high cost and lengthy process of drug development, underpinned by the patent system, also influence the types of research that receive funding and are pursued in academic settings. rstreet.orgnih.govberkeley.edu

Q & A

Q. What is the standard synthetic route for N-(4-aminophenyl)-3,4,5-trimethoxybenzamide, and what purification methods ensure high purity?

The compound is synthesized via nucleophilic acyl substitution between 3,4,5-trimethoxybenzoyl chloride and 4-aminophenol in tetrahydrofuran (THF) with triethylamine as a base. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a 2:1 dichloromethane/ethyl acetate eluent. Crystallization from ethanol yields colorless crystals with 69% efficiency. Key quality control includes melting point determination (504 K) and spectroscopic validation (¹H/¹³C NMR) .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (SXRD) reveals two planar aromatic systems (3,4,5-trimethoxybenzamide and 4-aminophenyl) with a dihedral angle of 71.59° between rings. Hydrogen bonds (N–H⋯O and O–H⋯O) form a 2D network parallel to the ab plane. SHELXL refinement (riding model for H-atoms) and SHELXS/SHELXD for structure solution are critical, with hydrogen bond distances refined to 0.87–0.88 Å .

Q. What spectroscopic techniques confirm the structural identity of derivatives like N-(4-fluorophenyl)carbamothioyl-3,4,5-trimethoxybenzamide?

¹H and ¹³C NMR (DMSO-d₆) validate substituent positioning: aromatic protons appear at δ 7.23–7.86 ppm, while methoxy groups resonate as singlets (δ 3.70–3.85 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 332.1135 [M+H]⁺ for C₁₇H₁₈NO₆). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across this compound derivatives?

Discrepancies in antiproliferative IC₅₀ values (e.g., 4a: 22 µM vs. 4d: 214 µM against MCF-7 cells) require structure-activity relationship (SAR) analysis. Key factors:

- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in 6a) enhance cytotoxicity by improving membrane permeability .

- Conformational rigidity : Dihedral angles >70° between aromatic rings reduce π-π stacking with target proteins, lowering potency . Validate hypotheses via comparative molecular field analysis (CoMFA) and free-energy perturbation (FEP) simulations .

Q. What experimental design optimizes the synthesis of acrylamide hybrids (e.g., coumarin-acrylamide 6b) for enhanced tyrosinase inhibition?

- Reaction optimization : Refluxing oxazolone intermediates with aryl carbohydrazides in ethanol (4–5 h) improves yield (74% for 6b).

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states during amide coupling.

- Biological validation : Tyrosinase inhibition assays (IC₅₀ = 8.2 µM for 6b vs. kojic acid at 12.5 µM) confirm enhanced activity. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms .

Q. How do computational methods like pharmacophore modeling improve the discovery of this compound-based Smoothened (Smo) antagonists?

Virtual screening with a 3D pharmacophore (three H-bond acceptors, three hydrophobic regions) identified MRT-10 (IC₅₀ = 0.8 µM against Smo). Key steps:

- Docking validation : Glide SP/XP scoring aligns ligands with Smo’s transmembrane cavity (PDB: 5L7D).

- ADMET profiling : Predicted BBB permeability (QPPR models) and Ames test negativity reduce attrition risks.

- In vitro synergy : Combine with cyclopamine derivatives to overcome Hedgehog pathway resistance .

Q. What strategies mitigate polymorphism issues during crystallization of This compound?

- Solvent screening : Ethanol produces Form I (monoclinic, P2₁/c), while acetone yields metastable Form II.

- Seeding : Introduce pre-characterized crystals to control nucleation.

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition exotherms (>200°C) to avoid thermal degradation during recrystallization .

Methodological Tables

Q. Table 1. Key Crystallographic Data for This compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 11.234, 9.876, 16.75 |

| Dihedral angle (°) | 71.59 |

| R-factor | 0.041 |

| Hydrogen bonds | N9–H9⋯O17, O16–H16⋯O8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.